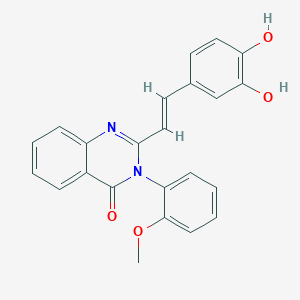

(E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ICCB280 es un potente inductor de la proteína alfa de unión al elemento potenciador/CCAAT (C/EBPα), un factor de transcripción esencial para la diferenciación de células en varios tejidos, incluidos el hígado, el pulmón, los tejidos adiposos y la médula ósea . Este compuesto exhibe propiedades antileucémicas significativas, convirtiéndolo en un candidato prometedor para el tratamiento de la leucemia mieloide aguda (LMA) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ICCB280 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle .

Métodos de producción industrial

La producción industrial de ICCB280 probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como la química de flujo continuo y la síntesis automatizada .

Análisis De Reacciones Químicas

Tipos de reacciones

ICCB280 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran ICCB280 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura y el solvente, dependen de la reacción deseada .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados de ICCB280 con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. Research indicates that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, a study demonstrated that derivatives of quinazolinones showed significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro studies have shown that it exhibits activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), making it a candidate for antibiotic development .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties contribute to its ability to protect neuronal cells from oxidative damage, which is a hallmark of these conditions .

Case Studies and Research Findings

Mecanismo De Acción

ICCB280 ejerce sus efectos activando C/EBPα, que a su vez modula la expresión de sus genes diana aguas abajo . Esta activación conduce a la diferenciación terminal, el arresto de la proliferación y la apoptosis en las células leucémicas . Los objetivos moleculares y las vías involucradas incluyen C/EBPε, el receptor del factor estimulante de colonias de granulocitos (G-CSFR) y c-Myc .

Comparación Con Compuestos Similares

Compuestos similares

MZP-54: Un degradador selectivo de la proteína 3 y 4 que contiene dominio bromodominio (BRD3/4).

Piclidenoson: Un agonista activo por vía oral del receptor A3 de adenosina (A3AR).

Singularidad

ICCB280 es único en su capacidad de inducir C/EBPα y sus objetivos aguas abajo, lo que lleva a efectos antileucémicos significativos . A diferencia de otros compuestos, ICCB280 se dirige específicamente a la vía de diferenciación en las células leucémicas, lo que lo convierte en un candidato prometedor para el tratamiento de la LMA .

Actividad Biológica

The compound (E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one belongs to the quinazolinone family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Biological Activity Overview

Quinazolinone derivatives have gained attention due to their biological activities. The specific compound exhibits:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Potential : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Properties : May reduce inflammation through various pathways.

Efficacy Against Bacteria

Recent studies have shown that quinazolinone derivatives, including the compound of interest, possess significant antibacterial properties. The mechanism primarily involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Salmonella enteritidis | 128 µg/mL |

These findings indicate that the compound is particularly effective against Gram-negative bacteria like E. coli and P. aeruginosa, which are known for their resistance to antibiotics .

The compound's antibacterial properties are attributed to its ability to bind to the active site of DNA gyrase, thereby inhibiting its function. In silico molecular docking studies have demonstrated favorable binding affinities with dock scores ranging from -5.96 to -8.58 kcal/mol .

Cytotoxic Effects

The anticancer potential of this compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate) | 10 |

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 12 |

These results indicate that the compound exhibits dose-dependent cytotoxicity across different cancer types, making it a candidate for further development as an anticancer agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A series of synthesized quinazolinone derivatives were tested for antimicrobial activity. The study found that compounds similar in structure to this compound showed potent activity against both Gram-positive and Gram-negative bacteria with significant inhibition rates observed at low concentrations . -

Cytotoxicity Assessment in Cancer Cells :

Research evaluating a range of quinazolinone derivatives reported that those with structural similarities to our compound displayed substantial cytotoxic effects against various cancer cell lines. The study highlighted the importance of functional groups in enhancing biological activity .

Propiedades

IUPAC Name |

2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKDKQJFWIGZLU-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.